molecular formula C14H12ClNO3 B8680514 Methyl 4-(benzyloxy)-6-chloropyridine-2-carboxylate

Methyl 4-(benzyloxy)-6-chloropyridine-2-carboxylate

Cat. No.: B8680514
M. Wt: 277.70 g/mol
InChI Key: VTOQMMRNEDZJIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-(benzyloxy)-6-chloropyridine-2-carboxylate is a useful research compound. Its molecular formula is C14H12ClNO3 and its molecular weight is 277.70 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C14H12ClNO3

Molecular Weight

277.70 g/mol

IUPAC Name

methyl 6-chloro-4-phenylmethoxypyridine-2-carboxylate

InChI

InChI=1S/C14H12ClNO3/c1-18-14(17)12-7-11(8-13(15)16-12)19-9-10-5-3-2-4-6-10/h2-8H,9H2,1H3

InChI Key

VTOQMMRNEDZJIF-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NC(=CC(=C1)OCC2=CC=CC=C2)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 258 mg of methyl 6-amino-4-(benzyloxy)pyridine-2-carboxylate dissolved in 5 ml of chloroform, 170 mg of tert-butyl nitrate and 210 mg of copper(II) chloride were added, and the mixture was stirred for 6 hours with the light being shut out. Then saturated sodium bicarbonate was added to the resulting reaction mixture, and then the mixture was extracted with ethyl acetate. The organic layer was concentrated under a reduced pressure. The resulting residue was purified by flash chromatography (eluent: hexane/ethyl acetate) to yield the title compound.
Quantity
258 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
170 mg
Type
reactant
Reaction Step Two
Quantity
210 mg
Type
catalyst
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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